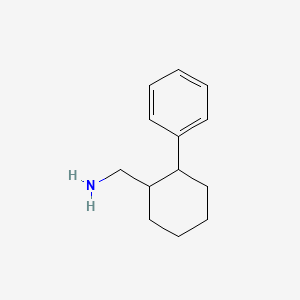

(2-Phenylcyclohexyl)methanamine

Description

(2-Phenylcyclohexyl)methanamine is a secondary amine featuring a cyclohexane ring substituted with a phenyl group at the 2-position and a methanamine group. Its molecular formula is C₁₃H₁₇N, with a molecular weight of 179.28 g/mol. The cyclohexane ring confers conformational flexibility, while the phenyl group contributes to hydrophobic interactions. The methanamine group provides basicity (pKa ~10–11), enabling participation in hydrogen bonding and ionic interactions.

Properties

IUPAC Name |

(2-phenylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGOIKRSPMISTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclohexyl)methanamine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-phenylcyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Phenylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PhI(OAc)2 and TEMPO.

Reduction: Reduction of the compound can yield secondary or tertiary amines depending on the reducing conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: Sodium cyanoborohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

(2-Phenylcyclohexyl)methanamine exhibits promising pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may interact with various biological targets, including neurotransmitter receptors and enzymes.

- PDE4 Inhibition: A notable application is its role in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is implicated in inflammatory processes, and compounds that inhibit this enzyme can have therapeutic effects in conditions like asthma and COPD. The synthesis of these inhibitors often involves intermediates derived from this compound, showcasing its utility in drug development .

- Antimalarial Activity: There is ongoing research into the antimalarial potential of compounds related to this compound. Studies have indicated that similar structures may exhibit activity against resistant strains of Plasmodium falciparum, suggesting a pathway for developing new antimalarial therapies .

Organic Synthesis

Synthetic Applications:

this compound serves as a valuable intermediate in various organic synthesis reactions.

- Reagent in Reactions: It can be utilized as a reagent in several chemical transformations, including oxidation and substitution reactions. For example, it can be oxidized to form cyclohexyl phenyl ketone or cyclohexyl benzoic acid, expanding its applicability in synthetic organic chemistry.

- Chiral Synthesis: The compound's chiral nature makes it suitable for asymmetric synthesis processes. It has been employed in the preparation of enantiomerically enriched amino acids through alkylation reactions, demonstrating its importance in producing compounds with specific stereochemical configurations .

Case Studies

Case Study 1: Synthesis of PDE4 Inhibitors

Research conducted by GlaxoSmithKline demonstrated the efficient synthesis of potent PDE4 inhibitors using this compound as a key intermediate. The process involved several synthetic steps that highlighted the compound's versatility and effectiveness in generating biologically active molecules .

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Acylation | 62 | Initial formation of acyloxyenamines |

| 2 | Rearrangement | - | Spontaneous rearrangement to cyclic oxime ethers |

| 3 | Final Product | 77 | Isolation of the PDE4 inhibitor |

Case Study 2: Antimalarial Research

In investigations aimed at discovering new antimalarial agents, derivatives of this compound were synthesized and tested for their efficacy against chloroquine-resistant malaria strains. These studies revealed promising results, indicating that modifications to the core structure could enhance biological activity against malaria parasites .

Mechanism of Action

The mechanism of action of (2-Phenylcyclohexyl)methanamine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to a range of biological effects. The compound’s structure allows it to interact with neurotransmitter systems, potentially influencing mood and behavior .

Comparison with Similar Compounds

Structural and Functional Group Variations

(1-Phenylcyclohexyl)methanamine

- Structure : Phenyl group at the 1-position of cyclohexane.

- However, this positional isomerism may alter metabolic stability .

(2-Phenylcyclopentyl)methanamine Hydrochloride

- Structure : Cyclopentane ring instead of cyclohexane; hydrochloride salt.

- Impact : The smaller cyclopentane ring increases ring strain but reduces hydrophobicity. The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water), whereas the free base of (2-phenylcyclohexyl)methanamine is less soluble (<10 mg/mL) .

(3-(Cyclohexylmethoxy)phenyl)methanamine

- Structure : Cyclohexylmethoxy substituent on the phenyl ring.

- Impact: The electron-donating methoxy group enhances lipophilicity (LogP ~3.5 vs. ~2.8 for the parent compound) and may improve blood-brain barrier penetration.

Cyclohexyl(2,4-difluorophenyl)methanamine

- Structure : Difluorophenyl group instead of phenyl; methanamine attached to cyclohexyl.

- Impact : Fluorine atoms increase electronegativity, enhancing metabolic stability and altering π-π stacking interactions. The molecular weight (225.28 g/mol) is higher, which may reduce bioavailability compared to the parent compound .

Pharmacological and Physicochemical Properties

Biological Activity

(2-Phenylcyclohexyl)methanamine, also known as a derivative of cyclohexylamine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a phenyl group attached to a cyclohexyl ring, with an amine functional group that may interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT_2C receptor. Research indicates that compounds with similar structures exhibit selective agonism towards this receptor, which plays a significant role in mood regulation and psychotropic effects. For instance, N-substituted derivatives of 2-phenylcyclopropylmethylamines have shown high selectivity and functional bias towards G_q signaling pathways over β-arrestin recruitment, indicating their potential in treating psychiatric disorders .

Key Mechanisms

- Serotonin Receptor Interaction : The compound likely acts as an agonist at the 5-HT_2C receptor, which is implicated in various neuropsychiatric conditions.

- Functional Selectivity : Some derivatives exhibit preference for G_q-mediated signaling, which may lead to fewer side effects compared to traditional antipsychotics .

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic applications:

- Antipsychotic Activity : Compounds structurally related to this compound have demonstrated significant antipsychotic-like effects in animal models. For example, N-benzyl derivatives showed promising results in amphetamine-induced hyperactivity models .

- Potential for Drug Development : The compound's interactions with serotonin receptors make it a candidate for further development into therapeutic agents aimed at treating mood disorders and psychosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Antipsychotic Effects

A study focused on N-substituted 2-phenylcyclopropylmethylamines found that these compounds exhibited selective agonism at the 5-HT_2C receptor with low β-arrestin recruitment. Notably, compound (+)-19 demonstrated an EC_50 of 24 nM at the 5-HT_2C receptor and significant antipsychotic-like activity in behavioral models .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the phenyl ring and amine substituents can enhance binding affinity and selectivity for serotonin receptors. For instance, the addition of alkoxy groups improved pharmacological profiles while maintaining low toxicity .

Data Table: Biological Activity Overview

| Compound | Receptor Target | EC50 (nM) | Activity Description |

|---|---|---|---|

| This compound | 5-HT_2C | TBD | Potential agonist; further studies needed |

| (+)-19 | 5-HT_2C | 24 | Significant antipsychotic-like activity |

| (+)-15a | 5-HT_2C | 23 | Highly selective G_q signaling agonist |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.